Scientific Field: Biomedical Science
Summary of Application: 2’-Hydroxy-5’-nitroacetophenone has been identified as a potential inhibitor of platelet aggregation. Platelet aggregation is a crucial step in the process of blood clotting. Inhibitors of this process are often used in the treatment of conditions such as heart disease and stroke, where the prevention of clot formation can be beneficial.
Scientific Field: Organic Chemistry
Summary of Application: 2’-Hydroxy-5’-nitroacetophenone may be used in the synthesis of chromene derivatives. Chromenes are a class of organic compounds that are widely used in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Field: Pharmacology
Summary of Application: 2’-Hydroxy-5’-nitroacetophenone is a type of chalcone.
Summary of Application: 2’-Hydroxy-5’-nitroacetophenone is used as an organic building block in various chemical reactions. Organic building blocks are often used in the synthesis of complex organic compounds.
2'-Hydroxy-5'-nitroacetophenone, with the chemical formula C₈H₇N₁O₄, is an organic compound characterized by a hydroxyl group and a nitro group attached to an acetophenone structure. This compound is classified under nitrophenols and is known for its distinctive yellow crystalline appearance. It has a molecular weight of 181.15 g/mol and can be identified by its CAS number 1450-76-6. The presence of both the hydroxyl and nitro groups contributes to its unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry .
Research indicates that 2'-Hydroxy-5'-nitroacetophenone exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in inhibiting certain cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration. Specifically, it has been noted for its cytotoxic effects against specific tumor cells, suggesting potential applications in cancer therapy .
Several methods exist for synthesizing 2'-Hydroxy-5'-nitroacetophenone:
A typical synthesis might involve:
2'-Hydroxy-5'-nitroacetophenone finds applications in several areas:
Studies on the interactions of 2'-Hydroxy-5'-nitroacetophenone with biological systems have highlighted its potential effects on enzymatic activities and cellular pathways. Its interactions with proteins involved in cancer cell proliferation have been noted, suggesting that it may inhibit certain pathways critical for tumor growth. Further research is required to elucidate the mechanisms behind these interactions fully .
Several compounds share structural similarities with 2'-Hydroxy-5'-nitroacetophenone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyacetophenone | Hydroxyl group at para position | Less reactive due to fewer nitro groups |
| 2-Hydroxy-4-nitroacetophenone | Hydroxyl at ortho position | Exhibits different biological activities |
| 3-Nitroacetophenone | Nitro group at meta position | Lacks hydroxyl functionality |
These compounds differ primarily in the position of functional groups, which significantly influences their chemical reactivity and biological activity. The unique combination of both hydroxy and nitro groups in 2'-Hydroxy-5'-nitroacetophenone enhances its reactivity compared to others, making it particularly interesting for synthetic chemists and pharmacologists alike .
Traditional nitration methods for hydroxynitroacetophenone derivatives often rely on hazardous reagents like concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . However, recent innovations prioritize sustainable practices:
A green protocol replaces conventional nitrating agents with calcium nitrate (Ca(NO₃)₂) and acetic acid under microwave irradiation (Figure 1). This method achieves high yields (>85%) of 4-hydroxy-3-nitroacetophenone derivatives in <10 minutes, eliminating toxic byproducts and reducing energy consumption .
A patented process employs carboxylic acids (e.g., acetic acid) as solvents and divalent metal salts (Cu²⁺, Ni²⁺, Pd²⁺) as catalysts for directional hydroxylation. This approach leverages the ketone carbonyl and nitro groups as bidentate guides, achieving selective 2'-hydroxylation of m-nitroacetophenone with yields exceeding 90% .
| Method | Catalyst/Solvent | Yield | Conditions | Eco-Friendliness |
|---|---|---|---|---|
| Microwave Nitration | Ca(NO₃)₂, Acetic Acid | >85% | 10 min, 100–150°C | High |
| Catalytic Oxidation | Cu(OAc)₂, Acetic Acid | >90% | 60–80°C, 2–4 hr | High |
Hydrogenation of 2'-Hydroxy-5'-nitroacetophenone derivatives is critical for producing amines or alcohols. Key catalytic systems include:
Crude meta-nitroacetophenone, when washed with Na₂CO₃ to remove acidic impurities, undergoes hydrogenation at 25–70°C with Raney nickel. This yields meta-aminoacetophenone or meta-aminophenylmethylcarbinol with >89% efficiency (Table 2) .
| Catalyst | Substrate | Product | Yield | Conditions |
|---|---|---|---|---|
| Raney Nickel | Crude m-Nitroacetophenone | meta-Aminoacetophenone | 89.5% | 25–70°C, 2000 psi H₂ |
| Rhodium/Silica | 3-Nitroacetophenone | 3-Aminoacetophenone | 95% | 80–120°C, H₂ |
N,O-chelate ruthenium catalysts enable selective hydrogenation of nitroarenes in aqueous media. For example, nitroacetophenone derivatives achieve turnover numbers (TONs) exceeding 1960 under mild conditions (1 atm H₂, 25–80°C) .
Solvent polarity and acidity critically influence regioselectivity in hydroxylation:
| Solvent | Hydroxylation Site | Nitration Efficiency | Byproduct Formation |
|---|---|---|---|
| Acetic Acid | 2'-Position | High (>90%) | Minimal |
| Ethanol | 5'-Position | Moderate (~70%) | Moderate |
| Aqueous H₂SO₄ | 3'-Position | Low (<50%) | High (sulfates) |
The interplay between nitro and hydroxyl groups governs reactivity:
Nitration of acetophenone derivatives proceeds via meta-directing ketone groups. In 2'-hydroxyacetophenone, the electron-donating -OH directs nitration to the ortho and para positions, forming mixed products .
Irritant